Differentiation via CCR5 Antagonist Potential from a Non-Fluorinated Analog
Preliminary pharmacological screening data indicate that the target compound 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine can be used as a CCR5 antagonist [1]. In contrast, the non-fluorinated analog 2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine is reported to have distinctly different biological activity . This suggests that the α,α-difluoro substitution is crucial for the observed CCR5 antagonist activity, although the exact IC50 values are not specified in the primary source.
| Evidence Dimension | CCR5 Antagonist Potential |
|---|---|
| Target Compound Data | Identified as a CCR5 antagonist candidate |
| Comparator Or Baseline | 2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine |
| Quantified Difference | Qualitative difference in biological activity profile |
| Conditions | Preliminary pharmacological screening |
Why This Matters
For researchers developing next-generation CCR5 antagonists, this compound offers a structurally differentiated starting point based on its unique difluoro motif.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
